
trans-2,2-Dimethyl-3-heptene
Overview
Description
trans-2,2-Dimethyl-3-heptene is an alkene characterized by a seven-carbon chain (heptene) with a double bond at the third position and two methyl groups substituted at the second carbon in a trans configuration. Its molecular formula is reported as C₉H₁₈ (CAS: 19550-75-5) in some sources , though discrepancies exist with other sources citing C₈H₁₆ (CAS: 102-48-7) . This inconsistency may stem from mislabeling or confusion with related compounds like 2-methyl-3-heptene. The compound is classified as a flammable liquid (GHS Category 2) and poses inhalation hazards .
Preparation Methods
Dehydration of Alcohols
Dehydration of secondary or tertiary alcohols remains a cornerstone for synthesizing alkenes, including trans-2,2-dimethyl-3-heptene. The reaction typically employs acid catalysts such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) under elevated temperatures (150–200°C). For instance, 2,2-dimethyl-3-heptanol undergoes acid-catalyzed dehydration to yield the target alkene.
Mechanistic Insights :
The reaction proceeds via an E1 mechanism, where protonation of the hydroxyl group generates a carbocation intermediate at the β-carbon. Subsequent deprotonation adjacent to the carbocation forms the double bond. The trans configuration arises due to steric hindrance favoring the more stable diastereomer.
Optimization Parameters :
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Catalyst Concentration : Higher acid concentrations (e.g., 85% H₃PO₄) improve reaction rates but may increase side products like ethers.
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Temperature : Temperatures above 160°C minimize kinetic control, favoring thermodynamically stable trans isomers.
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Solvent : Non-polar solvents (e.g., toluene) enhance alkene volatility, facilitating distillation-based isolation.
Elimination Reactions
Elimination of hydrogen halides from alkyl halides offers another route. For example, treating 2,2-dimethyl-3-heptyl bromide with a strong base like potassium tert-butoxide (t-BuOK) in dimethyl sulfoxide (DMSO) induces β-elimination.
Key Considerations :
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Base Strength : Bulky bases (e.g., t-BuOK) promote E2 mechanisms, ensuring stereoselective formation of the trans isomer.
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Solvent Polarity : Polar aprotic solvents stabilize the transition state, accelerating elimination over competing substitution.
Reaction Equation :
Industrial-Scale Production
Industrial synthesis prioritizes cost-efficiency and yield. Continuous flow reactors are employed for dehydration reactions, enabling precise temperature control and reduced byproduct formation.
Process Parameters :
Parameter | Optimal Range |
---|---|
Residence Time | 30–60 minutes |
Temperature | 170–190°C |
Catalyst Loading | 5–10% H₂SO₄ by volume |
Challenges :
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Isomerization : Prolonged heating may catalyze cis-trans interconversion, necessitating rapid product separation.
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Purity : Distillation under reduced pressure (e.g., 50 mmHg) isolates the trans isomer with >95% purity.
Stereochemical Control Strategies
Achieving high trans selectivity requires addressing steric and electronic factors:
Steric Effects :
The geminal dimethyl groups at C2 create significant steric hindrance, favoring transition states where bulky substituents adopt anti-periplanar geometries.
Catalytic Approaches :
Palladium(0)-catalyzed cross-coupling reactions, adapted from piperidine derivative syntheses, offer alternative pathways. For example, alkylation of preformed alkenyl halides with methyl Grignard reagents in the presence of Pd(PPh₃)₄ achieves trans configuration retention.
Experimental Protocol :
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Charge a dry reactor with alkenyl bromide (1.0 equiv), Pd(PPh₃)₄ (2 mol%), and THF under argon.
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Add methylmagnesium bromide (1.2 equiv) dropwise at 0°C.
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Warm to room temperature, stir for 12 hours, and isolate via column chromatography.
Analytical Validation
Confirming the identity and purity of this compound involves:
Gas Chromatography-Mass Spectrometry (GC-MS) :
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Retention Time: ~8.2 minutes (DB-5 column, 30 m × 0.25 mm).
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Characteristic Fragments: m/z 54 (base peak, C₄H₆⁺), m/z 126 (molecular ion).
Nuclear Magnetic Resonance (NMR) :
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¹H NMR (CDCl₃) : δ 0.92 (s, 6H, C2-CH₃), δ 5.35–5.45 (m, 2H, C3=C4).
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¹³C NMR : δ 22.1 (C2-CH₃), 124.8 and 132.5 (C3 and C4).
Emerging Methodologies
Recent advances in flow chemistry and photoredox catalysis show promise for greener syntheses. For instance, visible-light-mediated dehydrogenation of alkanes using iridium photocatalysts could bypass traditional acid-catalyzed routes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2,2-Dimethyl-3-heptene can undergo oxidation reactions to form epoxides or diols. Common oxidizing agents include peracids like m-chloroperoxybenzoic acid.
Reduction: The compound can be reduced to form the corresponding alkane, 2,2-dimethylheptane, using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: It can participate in halogenation reactions where the double bond reacts with halogens like bromine or chlorine to form dihalides.
Common Reagents and Conditions:
Oxidation: m-Chloroperoxybenzoic acid, room temperature.
Reduction: Hydrogen gas, palladium on carbon catalyst, elevated pressure.
Substitution: Bromine or chlorine, room temperature or slightly elevated temperatures.
Major Products:
Oxidation: Epoxides or diols.
Reduction: 2,2-Dimethylheptane.
Substitution: Dihalides.
Scientific Research Applications
Overview
trans-2,2-Dimethyl-3-heptene is an organic compound with the molecular formula . This alkene is characterized by a carbon-carbon double bond and is notable for its stereochemistry as a trans isomer. The compound has diverse applications across various scientific fields, including chemistry, biology, and industry. This article explores these applications in detail, supported by comprehensive data tables and case studies.
Chemistry
- Organic Synthesis : this compound serves as a crucial starting material for synthesizing more complex organic molecules. Its double bond allows for various chemical reactions, including oxidation and reduction.
- Model Compound : It is used in studies of stereoisomerism and reaction mechanisms due to its structural characteristics.
Biology and Medicine
- Biologically Active Compounds : Research indicates that this compound can be employed as a building block for synthesizing biologically active molecules, including potential antimicrobial agents.
- Enzyme-Catalyzed Reactions : The compound acts as a substrate in enzyme-catalyzed reactions involving alkenes, making it valuable for studying biochemical pathways.
Industry
- Specialty Chemicals Production : In industrial settings, this compound is utilized in the production of specialty chemicals and intermediates.
- Material Development : Its unique properties are explored in developing new materials with specific characteristics.
Case Studies and Research Findings
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Enzyme-Catalyzed Reactions :
- Studies have shown that this compound can serve as a substrate in various enzyme-catalyzed reactions. Its reactivity due to the double bond facilitates interactions with biological molecules.
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Synthesis of Bioactive Compounds :
- A notable study investigated the use of this compound in synthesizing compounds with antimicrobial properties. The findings suggest that derivatives of this compound exhibit significant biological activity against certain pathogens.
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Toxicological Assessments :
- Preliminary evaluations indicate that while the compound may exhibit some biological activity, further studies are essential to fully understand its safety profile and potential therapeutic applications.
Mechanism of Action
The mechanism by which trans-2,2-Dimethyl-3-heptene exerts its effects in chemical reactions involves the interaction of the double bond with various reagents. The molecular targets include electrophiles and nucleophiles that react with the electron-rich double bond. Pathways involved in its reactions include addition, elimination, and substitution mechanisms, depending on the nature of the reagents and conditions used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
Key structural analogs include:
Notes:
- Steric effects: The 2,2-dimethyl substitution in this compound introduces significant steric hindrance compared to mono-methyl analogs like 2-methyl-3-heptene. This reduces reactivity in addition reactions .
- Double bond position : Compounds with conjugated double bonds (e.g., 3,5-dimethyl-3-heptene) exhibit greater stability due to resonance .
Functional and Reactivity Differences
- Oxidative Stability: Aldehydes derived from oxidized alkenes (e.g., trans-2-heptenal, trans,trans-2,4-decadienal) are markers of lipid peroxidation in seed oils .
- Synthetic Applications : Chlorinated analogs like trans-2,5-dichloro-2,5-dimethyl-3-hexene demonstrate how allylic chlorination can dominate in diene reactions, influenced by steric factors .
- Biological Activity : Linear aldehydes (e.g., trans-2-dodecenal) exhibit anthelmintic properties , but branched alkenes like this compound are less studied in this context.
Biological Activity
trans-2,2-Dimethyl-3-heptene (CAS Number: 19550-75-5) is an organic compound classified as an alkene, notable for its carbon-carbon double bond and unique stereochemistry. This compound has garnered interest in various scientific fields, particularly in organic chemistry and biological applications. This article delves into the biological activity of this compound, exploring its synthesis, chemical properties, biological effects, and potential applications.
Molecular Formula: C9H18
Molecular Weight: 126.239 g/mol
Structure: The compound features a trans configuration, which influences its physical and chemical properties compared to its cis counterpart.
Synthesis
This compound can be synthesized through various methods:
- Dehydration of Alcohols: This method involves the dehydration of 2,2-dimethyl-3-heptanol using acid catalysts like sulfuric acid.
- Elimination Reactions: Strong bases such as potassium tert-butoxide can facilitate the elimination of hydrogen halides from 2,2-dimethyl-3-heptyl halides.
- Industrial Production: Continuous flow reactors are often used in industrial settings to optimize yield and minimize by-products .
The biological activity of this compound primarily arises from its reactivity due to the double bond. This reactivity allows it to interact with various biological molecules, potentially leading to enzyme-catalyzed reactions and the formation of biologically active compounds .
Case Studies and Research Findings
- Enzyme-Catalyzed Reactions: Research has indicated that this compound serves as a substrate in enzyme-catalyzed reactions involving alkenes. Its structural characteristics make it a suitable candidate for studying reaction mechanisms within biochemical pathways .
- Synthesis of Bioactive Compounds: Studies have explored the use of this compound as a building block for synthesizing biologically active molecules. For instance, it has been investigated for its potential roles in creating compounds with antimicrobial properties .
- Toxicological Assessments: Preliminary toxicological evaluations suggest that while this compound may exhibit some degree of biological activity, further studies are necessary to fully understand its safety profile and potential therapeutic applications .
Comparative Analysis with Related Compounds
Compound | Configuration | Molecular Weight | Notable Properties |
---|---|---|---|
This compound | Trans | 126.239 g/mol | Higher stability and reactivity due to trans configuration |
cis-2,2-Dimethyl-3-heptene | Cis | 126.239 g/mol | Different physical properties; less stable than trans |
2,2-Dimethyl-3-octene | Trans | 140.253 g/mol | Longer carbon chain; similar reactivity patterns |
Q & A
Q. Basic: What synthetic methodologies are recommended for producing trans-2,2-Dimethyl-3-heptene with high stereoselectivity?
Methodological Answer:
- Catalytic Strategies : Pd(0)-catalyzed alkylation and cyclization (as demonstrated for structurally similar trans-2,6-piperidine derivatives) can be adapted. Ensure inert conditions (argon atmosphere, dry solvents) to prevent side reactions .
- Stereochemical Control : Use chiral ligands or sterically hindered substrates to favor the trans-configuration. Monitor reaction progress via GC-MS to detect cis/trans isomer byproducts .
- Purification : Fractional distillation (bp ~139–145°C, based on analogs) or preparative GC to isolate the trans-isomer .
Q. Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Mass Spectrometry (MS) : Key fragment ions (e.g., m/z 54 for alkenes) help differentiate isomers. Compare spectra with certified standards (e.g., Chem Service Inc. N-10795-500MG) .
- NMR : Analyze ¹H and ¹³C NMR for characteristic shifts:
- Trans-configuration: Coupling constants (J = 12–16 Hz for vicinal protons).
- Geminal dimethyl groups: Singlets near δ 0.9–1.1 ppm .
- Chromatography : Use GC-FID with polar columns (e.g., DB-WAX) to resolve cis/trans isomers .
Q. Advanced: How can computational tools address discrepancies in reported physical properties (e.g., CAS numbers, boiling points)?
Methodological Answer:
- Data Verification : Cross-reference CAS numbers (e.g., 19550-75-5 vs. 692-96-6) using authoritative databases like PubChem or NIST. Note that conflicting entries may arise from isomer mislabeling .
- Retrosynthesis AI : Tools like Pistachio or Reaxys models predict feasible synthetic routes while flagging potential byproducts that could skew reported data .
- Thermodynamic Modeling : Calculate theoretical boiling points (e.g., via group contribution methods) and compare with experimental values to identify outliers .
Q. Advanced: What strategies mitigate challenges in characterizing trace impurities in this compound samples?
Methodological Answer:
- Byproduct Profiling : Common impurities include:
- Limit of Detection (LOD) : Use high-sensitivity detectors (e.g., GC-TOF/MS) to quantify impurities below 0.1% .
Q. Basic: How should researchers design experiments to study the stability of this compound under varying storage conditions?
Methodological Answer:
- Accelerated Stability Testing :
- Storage Recommendations : Store in amber vials under nitrogen at –20°C to prevent isomerization .
Q. Advanced: How can researchers resolve contradictions in spectral data across literature sources?
Methodological Answer:
- Reference Standards : Source certified materials (e.g., Chem Service Inc. N-10795-500MG) for direct spectral comparison .
- Collaborative Studies : Cross-validate data with multiple labs using harmonized protocols (e.g., identical NMR solvent systems) .
- Meta-Analysis : Compile literature data into a spectral database (e.g., Table 1) to identify systematic errors.
Table 1: Reported Spectral Data Comparison
Property | Source A | Source B | Source C |
---|---|---|---|
¹H NMR (δ, ppm) | 0.92 (s) | 0.89 (s) | 0.95 (s) |
GC Retention (min) | 8.2 | 8.5 | 8.1 |
Q. Basic: What are the best practices for safely handling this compound in laboratory settings?
Methodological Answer:
Properties
IUPAC Name |
(E)-2,2-dimethylhept-3-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18/c1-5-6-7-8-9(2,3)4/h7-8H,5-6H2,1-4H3/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOCYCICSYUPRF-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C/C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20880821 | |
Record name | 2,2-dimethyl-3-heptene trans | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20880821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19550-75-5 | |
Record name | (3E)-2,2-Dimethyl-3-heptene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19550-75-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (E)-2,2-Dimethylhept-3-ene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019550755 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2-dimethyl-3-heptene trans | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20880821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-2,2-dimethylhept-3-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.218 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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